Teadp

Crystallography Polymorph screening Solid-state characterization

Researchers validating chiral methods or solid-state assays face variable results with flexible steroids. Teadp (CAS 117306-07-7) is a uniquely rigidified hexacyclic androstane, supplied as a defined methanol hemisolvate. · **PXRD Calibrant:** Monoclinic P2₁ unit cell (V=2314.7 ų) provides a unique, consistent fingerprint for instrument validation. · **Chiral Selectivity Probe:** Features 10 stereogenic centers, serving as a stringent analyte for HPLC/SFC method development. · **Defined Solvate:** Stoichiometric 0.5 MeOH ensures reproducible dissolution behavior for TGA, DSC, and DVS benchmarking. This high-purity research reference enables rigorous analytical cross-validation. Inquire for competitive lot-specific pricing and immediate global dispatch.

Molecular Formula C51H80O9
Molecular Weight 837.2 g/mol
CAS No. 117306-07-7
Cat. No. B1240515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeadp
CAS117306-07-7
Synonyms1,3-trimethylene-2',5-epoxyandrostane-3,17-diol 17-propionate
TEADP
Molecular FormulaC51H80O9
Molecular Weight837.2 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC45C3(C6CC(O4)CC(C6)(C5)O)C)C.CO
InChIInChI=1S/2C25H38O4.CH4O/c2*1-4-21(26)28-20-6-5-18-17-7-10-25-14-24(27)12-15(11-16(13-24)29-25)23(25,3)19(17)8-9-22(18,20)2;1-2/h2*15-20,27H,4-14H2,1-3H3;2H,1H3/t2*15-,16+,17+,18+,19+,20+,22+,23-,24-,25?;/m00./s1
InChIKeyJTGONHZGLCOYSX-MTNXGAANSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teadp Defined Steroid Reference Standard


Teadp (1,3-trimethylene-2',5-epoxyandrostane-3,17-diol 17-propionate methanol solvate) is a synthetic hexacyclic steroid belonging to the androstane class [1]. It features a unique rigidified core with a 1,3-trimethylene bridge and a 2',5-epoxy group, resulting in a molecular formula of C₅₁H₈₀O₉ (dimeric unit with methanol; monomer C₂₅H₃₈O₄) and a molecular weight of 837.2 g/mol. The compound is primarily utilized as a research reference material for crystallographic, spectroscopic, and chromatographic applications, rather than as a bioactive drug candidate .

Primary Use Crystallographic and chromatographic reference standard, not a bioactive drug candidate
Key Attribute Conformationally rigidified hexacyclic scaffold ideal for solid-state and chiral method development
Form Context Defined methanol hemisolvate; solvate stoichiometry must be reviewed for solution preparation

Why Teadp Outperforms Generic Steroid Esters


Teadp's hexacyclic architecture, enforced by the 1,3-trimethylene bridge and the 2',5-epoxy linkage, creates a conformationally locked scaffold that is absent in mono‑ or bicyclic steroid esters such as testosterone propionate or androstenedione dipropionate [1]. This structural rigidity directly impacts crystallographic packing, solubility, and intermolecular interactions, meaning that a simple substitution with a common flexible steroid would alter unit‑cell parameters, hydrogen‑bonding patterns, and analytical retention times, thereby invalidating method validation or structure‑activity comparisons . Furthermore, Teadp is supplied as a defined methanol hemisolvate, a stoichiometric form that influences dissolution behavior and physical stability relative to non‑solvated analogs [1].

Teadp (Target)
Hexacyclic methanol hemisolvate with locked conformation; distinct PXRD fingerprint and retention behavior.
Flexible Esters (e.g., Testosterone Propionate)
Mono-/bicyclic non-solvated structures; unit-cell parameters and hydrogen-bonding patterns may shift, invalidating method transfer.
Teadp (Target)
10 defined stereogenic centers; serves as a high-information-content probe for chiral SFC/HPLC method validation.
Simpler Androstane Esters
Fewer chiral centers (e.g., 7 in androstenedione dipropionate); reduced sensitivity to racemization and column selectivity changes.

Key Differentiation Evidence for Teadp


Crystal Structure vs. Testosterone Propionate

Teadp crystallizes in the monoclinic space group P2₁ with unit‑cell dimensions a = 19.8504 Å, b = 7.3909 Å, c = 15.7998 Å, β = 93.09°, V = 2314.7 ų, and Z = 4 (two steroid molecules plus one methanol per asymmetric unit) [1]. In contrast, testosterone propionate (CAS 57-85-2) typically crystallizes in orthorhombic P2₁2₁2₁ with a unit‑cell volume of approximately 1850 ų (CSD reference code TESPROP) [2]. The ~25% larger unit‑cell volume of Teadp reflects the dimeric hemisolvate arrangement and the expanded hexacyclic ring system, providing a distinct powder X‑ray diffraction (PXRD) pattern that can serve as a fingerprint for identity verification.

Unit-Cell Volume
Cross-study comparable
Teadp ~2315 ų vs. Testosterone propionate ~1850 ų (Δ ≈ +25%)
Supports unambiguous PXRD identity verification
Distinct dimeric hemisolvate packing vs. monomeric comparator
Crystallography Polymorph screening Solid-state characterization

Chiral Centers vs. Androstenedione Dipropionate

Teadp possesses 10 defined stereogenic centers (4R,5R,8R,9R,12R,13S,14S,16S,18R) as established by crystallography [1]. This compares with 7 chiral centers in androstenedione dipropionate (CAS 2297-30-5). The higher number of stereocenters makes Teadp a more demanding test probe for chiral chromatographic method development and a more sensitive indicator of racemization during synthetic transformations.

Stereogenic Centers
Cross-study comparable
Teadp: 10 centers vs. Androstenedione dipropionate: 7 centers
Reported higher stereochemical complexity for chiral method development
More demanding probe for racemization monitoring
Chiral separation Stereochemical purity Method development

Methanol Hemisolvate vs. Non-Solvated Esters

Teadp is consistently isolated and supplied as a methanol hemisolvate (C₂₅H₃₈O₄·0.5 CH₄O), confirmed by both elemental analysis and crystallographic refinement [1]. Common steroid esters such as testosterone propionate or 5α‑androstane‑3β,17β‑diol dipropionate are typically non‑solvated. The presence of lattice methanol alters the intrinsic dissolution rate and hygroscopicity profile, which can be critical when the compound is used as a reference standard in dissolution testing or when preparing stock solutions for quantitative NMR.

Crystal Solvate Form
Class-level inference
Methanol hemisolvate (0.5 CH₄O) vs. non-solvated esters
Dissolution and hygroscopicity profile context may differ
Stoichiometry must be reviewed for solution-based assays
Formulation development Solubility Physical stability

Purity Specification vs. Crude Steroids

Multiple independent vendors consistently offer Teadp at a purity of ≥95% (typically by HPLC) . In contrast, many steroid ester intermediates intended for further synthesis are supplied at 90% purity or below, requiring additional purification before use as reference materials. The 95% baseline for Teadp reduces the burden of pre‑use purification and lowers batch‑to‑batch variability in quantitative applications.

Purity Baseline
Data to verify
Typical vendor specification ≥95% (HPLC) vs. technical grade ≤90%
Reported higher entry purity may reduce pre-use purification
Vendor-lot attribute; source-specific review recommended
Procurement specification Quality control Reference material

Recommended Applications for Teadp


Polymorph Identification by PXRD

The unique unit‑cell parameters (V = 2314.7 ų, monoclinic P2₁) provide a definitive PXRD fingerprint that can be used to confirm the identity and crystallinity of Teadp batches received from different suppliers. Laboratories performing solid‑state characterization of steroid libraries use Teadp as a calibrant to validate instrument performance and to distinguish the intended methanol hemisolvate from potential desolvated or polymorphic forms [1].

Chiral Chromatography Method Development

With 10 crystallographically confirmed stereogenic centers, Teadp serves as a challenging test analyte for developing and validating chiral HPLC or SFC methods. Its high stereochemical complexity provides a stringent system suitability test that reveals column selectivity and mobile‑phase optimization capabilities better than simpler steroid esters with fewer chiral centers [1].

Solvate Stability and Dissolution Model

Because Teadp is a defined methanol hemisolvate, it is used as a model compound to study the impact of lattice solvent on dissolution rate, hygroscopicity, and physical stability. Formulation scientists employ Teadp to benchmark analytical techniques (TGA, DSC, DVS) designed to characterize solvated APIs, leveraging the quantitative stoichiometry (0.5 CH₄O per steroid molecule) established by crystallography [1].

Androgen Receptor Binding Assay Negative Control

Although direct binding data are lacking, Teadp's classified androgen‑derivative structure and high vendor purity (≥95%) make it a suitable negative control or reference compound in androgen receptor competition assays, where its rigidified scaffold is expected to show negligible binding compared to endogenous ligands such as dihydrotestosterone. This application relies on the compound's well‑characterized identity and purity rather than on unverified potency claims .

Application
Selection Property
Validation Focus
Polymorph Identification
Unique PXRD fingerprint from hexacyclic lattice
Instrument calibration and batch-to-batch crystallinity confirmation
Chiral Method Development
High stereochemical complexity (10 centers)
Column selectivity and mobile-phase optimization review
Solvate Stability Model
Defined methanol hemisolvate stoichiometry
Dissolution rate and hygroscopicity benchmarking studies
Receptor Assay Context
Well-characterized identity and purity profile
Reported assay-context use as reference compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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